molecular formula C18H25NO6 B12740444 Neoangularine CAS No. 149496-14-0

Neoangularine

Cat. No.: B12740444
CAS No.: 149496-14-0
M. Wt: 351.4 g/mol
InChI Key: MCWACAVORNFEFS-OBAGGSNVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neoangularine involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, often employing automated systems to control reaction parameters and ensure consistent product quality. Purification steps, such as crystallization or chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Neoangularine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.

Scientific Research Applications

Neoangularine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Neoangularine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in a biological setting, this compound may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Neoangularine can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    Angularine: Shares a similar core structure but differs in specific functional groups and stereochemistry.

    Neoangustoline: Another related compound with variations in its molecular structure.

    Neoangustifoline: Similar in structure but with distinct functional groups and stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of defined stereocenters and E/Z centers. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

149496-14-0

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(1R,4E,7R,11S,12S,17R)-4-ethylidene-7,12-dihydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione

InChI

InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-13(20)8-19-6-5-14(15(12)19)25-16(11)21/h4,12-15,20,23H,2,5-9H2,1,3H3/b11-4+/t12-,13+,14+,15+,18+/m0/s1

InChI Key

MCWACAVORNFEFS-OBAGGSNVSA-N

Isomeric SMILES

C/C=C/1\CC(=C)[C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)O)(C)O

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O

Origin of Product

United States

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